molecular formula C11H17NO2 B12969970 4-(1-Aminopentyl)benzene-1,2-diol

4-(1-Aminopentyl)benzene-1,2-diol

Cat. No.: B12969970
M. Wt: 195.26 g/mol
InChI Key: KCTAPVIDNCYKOV-UHFFFAOYSA-N
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Description

4-(1-Aminopentyl)benzene-1,2-diol is a synthetic organic compound featuring a benzene-1,2-diol (catechol) core substituted with a 1-aminopentyl side chain. The catechol moiety is critical for hydrogen bonding and redox activity, while the substituent (e.g., aromatic, alkyl, or amino groups) dictates solubility, binding affinity, and biological activity .

Properties

Molecular Formula

C11H17NO2

Molecular Weight

195.26 g/mol

IUPAC Name

4-(1-aminopentyl)benzene-1,2-diol

InChI

InChI=1S/C11H17NO2/c1-2-3-4-9(12)8-5-6-10(13)11(14)7-8/h5-7,9,13-14H,2-4,12H2,1H3

InChI Key

KCTAPVIDNCYKOV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C1=CC(=C(C=C1)O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Aminopentyl)benzene-1,2-diol typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized catalysts to increase yield and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

4-(1-Aminopentyl)benzene-1,2-diol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(1-Aminopentyl)benzene-1,2-diol has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of polymers, dyes, and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-(1-Aminopentyl)benzene-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can form hydrogen bonds with active sites, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Below is a detailed comparison of 4-(1-Aminopentyl)benzene-1,2-diol analogues based on substituent groups, physicochemical properties, and biological activities:

Table 1: Key Properties of Benzene-1,2-diol Derivatives

Compound Name & Substituent Molecular Formula Key Properties/Activities Applications Reference Evidence
(E)-4-(2-(Naphthalen-1-yl)vinyl)benzene-1,2-diol C₁₈H₁₄O₂ Fluorescence shift (>100 nm) upon protein binding Amyloid fibril detection
(E)-4-(2-(Pyren-2-yl)vinyl)benzene-1,2-diol C₂₄H₁₆O₂ Extended fluorescence lifetime (anthracene/pyrene) Enhanced imaging resolution
4-(2-Methoxyethyl)benzene-1,2-diol (4a) C₉H₁₂O₃ 96% yield, liquid state Solubility studies
4-(2-(Hexyloxy)ethyl)benzene-1,2-diol (4e) C₁₆H₂₄O₃ 91% yield, lipophilic Drug delivery systems
(E)-4-(1-(p-Tolylimino)ethyl)benzene-1,2-diol (18a) C₁₅H₁₅NO₂ Estrogen receptor α binding Breast cancer therapy
4-(2-Aminoethyl)benzene-1,2-diol C₈H₁₁NO₂ Antioxidant, neurotransmitter mimic Neuropharmacology
4-(Di(indol-3-yl)methyl)benzene-1,2-diol C₂₃H₁₈N₂O₂ Natural product synthesis Antimicrobial agents
4-(3,5-Dimethoxystyryl)benzene-1,2-diol C₁₆H₁₆O₄ Anticancer activity (IC₅₀ values <10 μM) Oncology research
4-Allylbenzene-1,2-diol C₉H₁₀O₂ Antimicrobial, antioxidant Natural product isolation

Detailed Research Findings

Structural Modifications and Fluorescence Properties
  • Extended Aromatic Systems : Compounds like (E)-4-(2-(pyren-2-yl)vinyl)benzene-1,2-diol exhibit prolonged fluorescence lifetimes due to expanded π-conjugation, enabling real-time tracking of amyloid fibril conformational changes .
  • Substituent Position : The binding orientation of naphthyl-substituted analogues (e.g., SB-11 vs. SB-14) to transthyretin (TTR) is reversed depending on the naphthalene substitution site (1- vs. 2-position), affecting emission maxima .
Alkoxy Chain Length and Physicochemical Behavior
  • Derivatives with alkoxyethyl groups (e.g., 4a–4f) show a direct correlation between chain length and lipophilicity. Methoxyethyl derivatives (4a) are liquids, while longer chains (e.g., hexyloxy in 4e) enhance membrane permeability, critical for drug delivery .
Stereochemical and Isomeric Effects
  • Isoprenylated stilbenes (e.g., compounds 1 and 2 from Artocarpus chama) demonstrate that cis/trans isomerism influences biological source specificity. The cis-isomer (compound 2) is the first reported in Moraceous plants, highlighting structural uniqueness in natural products .

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